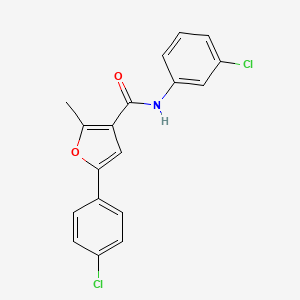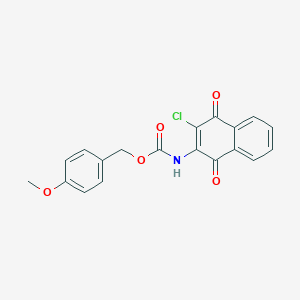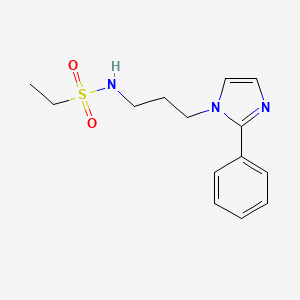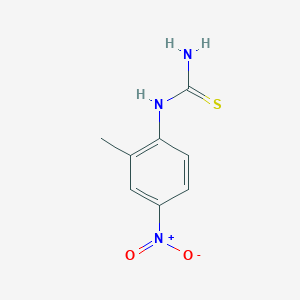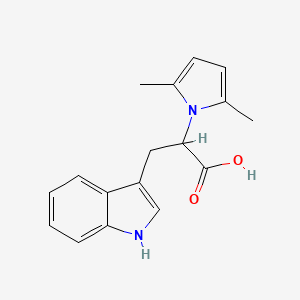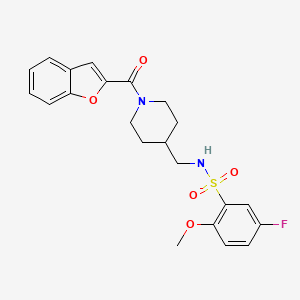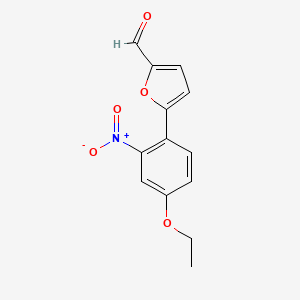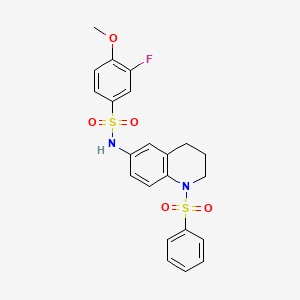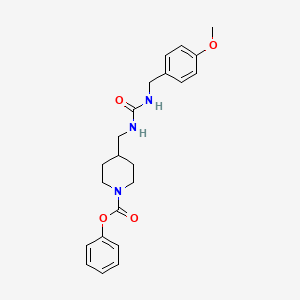
Phenyl 4-((3-(4-methoxybenzyl)ureido)methyl)piperidine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phenyl 4-((3-(4-methoxybenzyl)ureido)methyl)piperidine-1-carboxylate, commonly known as MP-10, is a synthetic compound that has gained significant attention in recent years due to its potential applications in scientific research. MP-10 is a piperidine-based compound that has been synthesized using various methods.
Aplicaciones Científicas De Investigación
Organic Synthesis Applications
In the realm of organic synthesis, compounds similar to "Phenyl 4-((3-(4-methoxybenzyl)ureido)methyl)piperidine-1-carboxylate" have been explored for their utility in constructing complex molecules. For example, Magano et al. (2014) detailed the synthesis of oxindoles via palladium-catalyzed C-H functionalization, employing related benzyl piperidine-carboxylate compounds as intermediates. This methodology is pivotal for medicinal chemistry synthesis, including the synthesis of serine palmitoyl transferase enzyme inhibitors, showcasing the compound's role in synthesizing biologically active molecules (Magano, Kiser, Shine, & Chen, 2014).
Medicinal Chemistry Synthesis
In medicinal chemistry, such compounds are integral in the development of new drugs. Tacke et al. (2003) explored sila-analogues of high-affinity, selective σ ligands, where 4-methoxybenzyl derivatives demonstrated significant σ affinities. These studies underline the importance of piperidine derivatives in discovering new central nervous system (CNS) modulators, providing a pathway for developing novel therapeutic agents (Tacke, Handmann, Bertermann, Burschka, Penka, & Seyfried, 2003).
Pharmacological Research
Pharmacological research also benefits from such compounds, as demonstrated by the synthesis and evaluation of novel thiazolo-triazolo-pyridine derivatives by Suresh, Lavanya, and Rao (2016). These compounds were tested for their antibacterial and antifungal activities, showcasing the potential of piperidine derivatives in antimicrobial drug development (Suresh, Lavanya, & Rao, 2016).
Propiedades
IUPAC Name |
phenyl 4-[[(4-methoxyphenyl)methylcarbamoylamino]methyl]piperidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O4/c1-28-19-9-7-17(8-10-19)15-23-21(26)24-16-18-11-13-25(14-12-18)22(27)29-20-5-3-2-4-6-20/h2-10,18H,11-16H2,1H3,(H2,23,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHSAWSHMGHTXOJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)NCC2CCN(CC2)C(=O)OC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-methoxyphenyl)-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B2730908.png)
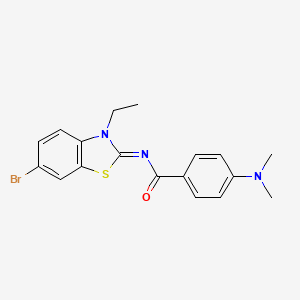
![N-(4-fluoro-2-methylphenyl)-2-[7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2730910.png)
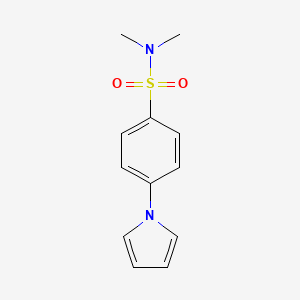
![3-[3-(Trifluoromethyl)phenoxy]propyl 3-(trifluoromethyl)phenyl ether](/img/structure/B2730912.png)
